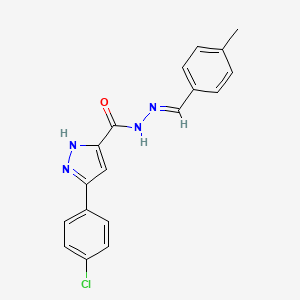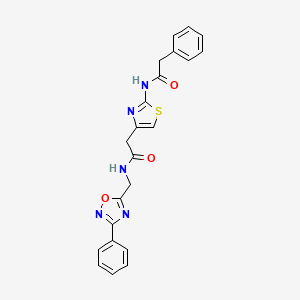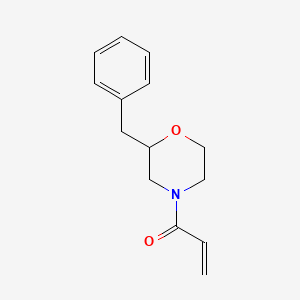
N-((5-benzoylthiophen-2-yl)methyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-benzoylthiophen-2-yl)methyl)-3-fluorobenzamide, also known as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent in various diseases. BTF belongs to the class of benzamides and is known for its anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Studies on fluorobenzamides, including those with thiazole and thiazolidine structures, reveal significant antimicrobial and antifungal activities. These compounds, synthesized through microwave-induced methods, exhibit potent action against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as new antimicrobial agents. The presence of a fluorine atom in the benzoyl group is crucial for enhancing this antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Cancer Research and Treatment
Fluorinated benzamides, including derivatives with benzothiazole structures, have been explored for their antitumor properties. These compounds are particularly investigated for their potential in treating breast and colorectal cancers, often focusing on their mechanism of action, which may involve the inhibition of specific cellular processes or pathways critical for cancer cell survival. For instance, certain fluorinated 2-(4-aminophenyl)benzothiazoles are studied for their cytotoxic effects in vitro, targeting specific cancer cell lines and inducing cytochrome P450 expression, a key enzyme in drug metabolism and response to chemotherapeutic agents (Hutchinson et al., 2001).
Imaging and Diagnostic Applications
Compounds structurally related to N-((5-benzoylthiophen-2-yl)methyl)-3-fluorobenzamide have been investigated for their potential in imaging and diagnostics, particularly in positron emission tomography (PET) imaging of specific receptors in the brain. These applications are crucial for the early detection and monitoring of various neurological conditions and evaluating the efficacy of therapeutic interventions (Shiue et al., 1997).
Drug Resistance Studies
Research into the multidrug resistance protein 5 (ABCC5) has shown that it can confer resistance to 5-fluorouracil, a common chemotherapeutic agent, by transporting its monophosphorylated metabolites. This highlights the importance of understanding transporter-mediated drug resistance mechanisms in cancer treatment and the potential role of structurally related benzamides in overcoming or elucidating such resistance (Pratt et al., 2005).
Material Science and Corrosion Inhibition
Some derivatives of benzamides have been explored for their role in corrosion inhibition, particularly for carbon steel in hydrochloric acid medium. This research has practical implications in industrial applications, where corrosion resistance is crucial for the longevity and safety of metal structures and components (Fouda et al., 2020).
Eigenschaften
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARJPWNFDMKCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Benzyl-8-(trifluoromethyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3,5]thiadiazin-6-one](/img/structure/B2756675.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)
![(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2756681.png)

![4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2756684.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2756689.png)
![methyl 4-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2756691.png)
![rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride](/img/structure/B2756693.png)
